molecular formula C13H9BrF3NO B567433 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one CAS No. 1215206-00-0

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one

Cat. No.: B567433
CAS No.: 1215206-00-0
M. Wt: 332.12
InChI Key: FIJNVJVKAFYPBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the pyridinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the pyridinone ring.

    Trifluoromethylation: Addition of a trifluoromethyl group.

    Benzylation: Attachment of a benzyl group to the nitrogen atom.

Each step requires specific reagents and conditions, such as:

  • Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Trifluoromethylation: Employing reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
  • Benzylation: Utilizing benzyl chloride (C6H5CH2Cl) in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: Formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

  • Substitution: Using nucleophiles like amines or thiols in the presence of a base.
  • Oxidation: Employing oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
  • Reduction: Utilizing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an aminopyridinone derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the production of advanced materials or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-bromo-5-methylpyridin-2(1H)-one: Similar structure but with a methyl group instead of a trifluoromethyl group.

    1-Benzyl-3-chloro-5-(trifluoromethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one is unique due to the presence of both bromine and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group, in particular, is known for enhancing the lipophilicity and metabolic stability of compounds, making it a valuable feature in drug design.

Properties

IUPAC Name

1-benzyl-3-bromo-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF3NO/c14-11-6-10(13(15,16)17)8-18(12(11)19)7-9-4-2-1-3-5-9/h1-6,8H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJNVJVKAFYPBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682419
Record name 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215206-00-0
Record name 1-Benzyl-3-bromo-5-(trifluoromethyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.